molecular formula C14H18FN3O2 B11732203 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol

4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol

Cat. No.: B11732203
M. Wt: 279.31 g/mol
InChI Key: JKYRAVJTRGAXDQ-UHFFFAOYSA-N
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Description

4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: The pyrazole intermediate is then reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with methoxyphenol: The fluoroethyl-substituted pyrazole is then coupled with 2-methoxyphenol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the methylamino linkage: Finally, the intermediate is treated with formaldehyde and a secondary amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the fluoroethyl group could result in various substituted derivatives.

Scientific Research Applications

4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring and methoxyphenol moiety contribute to its overall stability and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol
  • 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline

Uniqueness

4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its binding affinity and selectivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H18FN3O2

Molecular Weight

279.31 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H18FN3O2/c1-20-14-6-11(2-3-13(14)19)7-16-8-12-9-17-18(10-12)5-4-15/h2-3,6,9-10,16,19H,4-5,7-8H2,1H3

InChI Key

JKYRAVJTRGAXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CN(N=C2)CCF)O

Origin of Product

United States

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